1,1-Dimethylsilinane-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16O2Si |
|---|---|
Molecular Weight |
172.30 g/mol |
IUPAC Name |
1,1-dimethylsilinane-3-carboxylic acid |
InChI |
InChI=1S/C8H16O2Si/c1-11(2)5-3-4-7(6-11)8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
InChI Key |
HQAFEWNNJQZZJS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCC(C1)C(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Dimethylsilinane 3 Carboxylic Acid and Analogous Silinane Systems
Strategies for the Construction of the Silinane Ring System
The formation of the foundational silinane ring is a critical step that can be accomplished through several effective cyclization strategies. These methods typically involve the formation of new silicon-carbon bonds to close the ring, starting from acyclic precursors. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final ring system.
Intramolecular hydrosilylation is a prominent and atom-economical method for synthesizing silacycloalkanes. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond within the same molecule, effectively closing the ring. nih.govmdpi.com The process is typically catalyzed by transition metals, most commonly platinum complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nih.govmdpi.com These catalysts facilitate the reaction through mechanisms such as the Chalk-Harrod mechanism, which generally results in an exo-cyclization. nih.gov
The reaction involves an acyclic diene precursor containing a silylhydride group. Upon exposure to the catalyst, the Si-H bond adds across one of the terminal double bonds, forming a new Si-C bond and closing the six-membered ring. Other transition metals, including rhodium, ruthenium, iridium, and palladium, have also been employed to catalyze hydrosilylation, sometimes offering different selectivity or functional group tolerance. mdpi.com
Below is a table summarizing typical catalysts used in intramolecular hydrosilylation for silacycle synthesis.
| Catalyst System | Typical Precursor | Key Characteristics | Reference |
|---|---|---|---|
| Speier's Catalyst (H₂PtCl₆) | Dienyl silylhydride | Commonly used, promotes exo-cyclization. | nih.gov |
| Karstedt's Catalyst | Dienyl silylhydride | High activity and solubility in organic media. | mdpi.com |
| Rhodium-based catalysts (e.g., Wilkinson's catalyst) | Unsaturated silylhydrides | Can offer different chemo- and regioselectivity compared to platinum. | |
| Cationic Ruthenium complexes | Dienyl silylhydride | Can favor endo-cyclization pathways. | nih.gov |
Beyond hydrosilylation, other intramolecular cyclization reactions provide powerful alternatives for constructing the silinane scaffold. A notable example is the intramolecular silyl-Heck reaction. nih.gov This palladium-catalyzed process allows for the cyclization of an alkene tethered to a silyl (B83357) halide. In this reaction, the silicon electrophile cyclizes onto the pendant alkene, forming five- or six-membered silicon heterocycles. nih.gov This method has proven effective for creating unsaturated silacycles and has been significant in demonstrating the participation of internal alkenes in silyl-Heck reactions, which is often challenging in bimolecular contexts. nih.gov
Another approach involves the intramolecular condensation of alkoxysilylated precursors. For example, the hydrolysis and subsequent condensation of cyclic siloxanes functionalized with alkoxysilyl groups can lead to the formation of new siloxane rings and polycyclic cage structures. researchgate.net While often applied to the synthesis of polysiloxanes, the underlying principle of intramolecular Si-O bond formation can be adapted for creating silicon-containing heterocycles.
Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool in organic synthesis for the formation of cyclic compounds, including silinanes. wikipedia.org This reaction typically involves an acyclic diene substrate and a transition-metal catalyst, such as those developed by Grubbs or Schrock. organic-chemistry.org For the synthesis of silinanes, an acyclic precursor containing two terminal alkene groups and a central silicon atom is used. The catalyst facilitates the intramolecular metathesis of the two alkenes, leading to the formation of a cyclic alkene (the silinane ring) and the release of a small volatile alkene, such as ethylene, which drives the reaction to completion. wikipedia.org
RCM is highly valued for its tolerance of a wide variety of functional groups and its ability to form rings of various sizes, from five-membered rings up to large macrocycles. wikipedia.orgorganic-chemistry.org In the context of silinane synthesis, RCM has been successfully used to create five-, six-, and seven-membered cycloalkenylsiloxanes from alkenyldimethylsilyl ethers of unsaturated alcohols. nih.gov The use of a silyl group within the substrate can also influence the stereoselectivity of the RCM reaction, favoring the formation of specific olefin isomers in the final cyclic product. ashansenlab.com
The table below provides examples of RCM applications in the synthesis of silicon-containing rings.
| Catalyst | Substrate Type | Product | Key Feature | Reference |
|---|---|---|---|---|
| Schrock's Catalyst | Alkenyldimethylsilyl ethers of ω-unsaturated alcohols | 5-, 6-, and 7-membered cycloalkenylsiloxanes | Facile ring closure to afford substituted siloxanes. | nih.gov |
| Grubbs II Catalyst | Isopropenyldimethylsilyl ether with a pendant olefin | 6-membered dihydrooxasilines | Effective for relay RCM to form precursors for Z-vinyl silanes. | nih.gov |
| Grubbs' Catalysts (General) | Acyclic dienes | Unsaturated rings (5- to 30-membered) | Broad functional group tolerance and synthetic utility. | organic-chemistry.org |
Introduction and Functionalization of the Carboxylic Acid Moiety at C-3
Once the silinane ring is constructed, the next critical step is the introduction of the carboxylic acid group specifically at the C-3 position. This requires regioselective functionalization, which can be achieved through various synthetic transformations, primarily involving oxidation of a suitable precursor or direct carboxylation of an organometallic intermediate.
Oxidative methods are a common route to carboxylic acids. In the context of organosilanes, the Fleming-Tamao oxidation is a powerful and stereospecific reaction that converts a carbon-silicon (C-Si) bond into a carbon-oxygen (C-O) bond. wikipedia.org This reaction allows the silicon group to act as a masked hydroxyl group. While it directly produces an alcohol, this alcohol can be readily oxidized to the corresponding carboxylic acid using standard reagents. For the synthesis of 1,1-dimethylsilinane-3-carboxylic acid, this would involve a silinane precursor with an additional silyl group at the C-3 position, which is then cleaved oxidatively. The reaction proceeds with retention of configuration at the carbon center. wikipedia.org
More direct approaches have also been developed. For instance, an iron-catalyzed aerobic oxidation can convert silyl ethers directly into carboxylic acids under mild conditions, showing broad functional group compatibility. rsc.org This method could be applied to a silinane bearing a silyloxymethyl group at the C-3 position, which would be oxidized to the desired carboxylic acid. Another protocol involves the oxidation of phenylsilanes, which can be converted to alcohols in one step using reagents like t-BuOOH and a base, providing an alternative to methods requiring harsh electrophilic reagents. acs.org
The following table summarizes various oxidative conditions for generating hydroxyl or carboxyl groups from organosilane precursors.
| Method | Reagents | Precursor | Product | Reference |
|---|---|---|---|---|
| Tamao-Kumada Oxidation | H₂O₂, base (e.g., KF, KHCO₃), solvent (e.g., THF/MeOH) | Alkyl- or arylsilane with a heteroatom on Si | Alcohol | wikipedia.org |
| Fleming Oxidation | 1. Hg(OAc)₂ or Br₂; 2. Peroxy acid (e.g., mCPBA) | Phenyldimethylsilyl group | Alcohol | wikipedia.org |
| Iron-Catalyzed Aerobic Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, NaCl, air or O₂ | Silyl ether | Carboxylic acid | rsc.org |
| Hindered Silane (B1218182) Oxidation | t-BuOOH, base (e.g., KH or CsOH·H₂O), DMF | Hindered alkoxysilanes or phenylsilanes | Alcohol | acs.org |
Direct carboxylation provides an efficient route for installing the carboxylic acid moiety. This strategy involves the creation of a nucleophilic carbon center at the C-3 position of the silinane ring, which then reacts with an electrophilic carbon source, typically carbon dioxide (CO₂). The required nucleophilic intermediate can be generated by deprotonating the C-3 position with a strong base to form an organolithium species or by preparing a Grignard reagent.
A novel carboxylation protocol has been developed that utilizes aryl- and alkylsilyl derivatives as precursors. nih.govrsc.org In this method, the C-Si bond is activated by a fluoride (B91410) source, such as potassium fluoride (KF), often in the presence of a cryptand like Kryptofix 2.2.2 to enhance reactivity. nih.gov The activated silyl derivative then reacts with CO₂ to form the corresponding carboxylic acid. This methodology offers advantages in terms of the stability and ease of handling of the silyl precursors compared to traditional organometallic reagents. nih.gov Applying this to a C-3 functionalized trimethylsilyl- or trialkoxysilyl-silinane would provide a direct pathway to the target molecule.
Hydrolysis Pathways of Nitrile Precursors
The synthesis of carboxylic acids from nitrile precursors is a fundamental transformation in organic chemistry, applicable to the formation of this compound from its corresponding nitrile analog, 1,1-dimethylsilinane-3-carbonitrile. This conversion is typically achieved through hydrolysis under either acidic or alkaline conditions. chemguide.co.uk The reaction proceeds in two stages: the nitrile is first hydrated to an amide intermediate, which is then further hydrolyzed to the carboxylic acid (or its salt). chemguide.co.uklumenlearning.com
Acidic Hydrolysis: This method involves heating the nitrile precursor under reflux with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in an aqueous solution. chemguide.co.ukcommonorganicchemistry.com The nitrogen atom of the nitrile is initially protonated, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. lumenlearning.com Subsequent proton transfers and tautomerization lead to the formation of an amide, which is then hydrolyzed under the acidic conditions to yield the free carboxylic acid and an ammonium (B1175870) salt (e.g., ammonium chloride if HCl is used). chemguide.co.uk This pathway is advantageous when the final product desired is the free carboxylic acid. chemguide.co.uk
Alkaline Hydrolysis: Alternatively, the nitrile can be hydrolyzed by heating it with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). chemguide.co.ukcommonorganicchemistry.com In this process, the hydroxide ion acts as the nucleophile, attacking the carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide, which is then hydrolyzed by the base. The final products under these conditions are the salt of the carboxylic acid (e.g., sodium 1,1-dimethylsilinane-3-carboxylate) and ammonia (B1221849) gas. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required to protonate the carboxylate salt. chemguide.co.uk
Table 1: Comparison of Hydrolysis Conditions for Nitrile Precursors
| Hydrolysis Type | Reagents | Conditions | Products | Post-Treatment for Free Acid |
|---|---|---|---|---|
| Acidic | Dilute HCl or H₂SO₄ | Heat under reflux | Carboxylic Acid + Ammonium Salt | None |
| Alkaline | Aqueous NaOH or KOH | Heat under reflux | Carboxylate Salt + Ammonia | Acidification with strong acid |
Convergent and Linear Multi-Step Synthesis Pathways for this compound
The construction of complex molecules like this compound can be approached using two primary strategic plans: linear synthesis and convergent synthesis.
| Flexibility | Low; a failure in one step affects the entire sequence | High; fragments can be prepared in parallel |
Stereoselective Synthesis Approaches to this compound
Introducing stereocenters with high control is a significant challenge in synthetic chemistry. For analogs of this compound that contain chiral centers, stereoselective synthesis is crucial. This can be achieved through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective transformations.
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been applied to the synthesis of chiral organosilanes. For instance, optically active silanes have been synthesized through the diastereoselective ring-opening of 1,3-dioxa-2-silacycloheptanes that bear a C2 chiral auxiliary. researchgate.net The reaction with a Grignard reagent, followed by reduction, can yield chiral silanes with high enantiomeric excess. researchgate.net Similarly, nickel-catalyzed diastereoselective coupling reactions involving ynamides equipped with a chiral oxazolidinone auxiliary demonstrate the utility of this approach in controlling stereochemistry. clockss.org This principle could be adapted to the synthesis of a chiral this compound precursor by attaching a chiral auxiliary to the silinane ring or a precursor fragment to control the diastereoselectivity of a key bond-forming reaction.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chirality. nih.gov In organosilicon chemistry, significant progress has been made in the catalytic asymmetric synthesis of silicon-stereogenic silanes. nih.govresearchgate.net Methods include transition-metal catalysis and, more recently, organocatalysis. nih.gov For example, a strong and confined Brønsted acid has been used to catalyze the enantioselective cyclization of bis(methallyl)silanes, providing access to enantioenriched Si-stereogenic silacycles with high enantioselectivity. nih.gov Similarly, chiral nickel(II) complexes have been employed in desymmetrizing carbonyl-ene reactions of bis(methallyl)silanes to construct molecules with remote Si- and C-stereogenic centers simultaneously. researchgate.net These catalytic methods represent a powerful tool for establishing stereocenters in silinane systems, potentially allowing for the asymmetric synthesis of the 1,1-dimethylsilinane ring structure.
Diastereoselective reactions are used to control the formation of one diastereomer over another. This is often achieved by taking advantage of the existing stereochemistry within a molecule to influence the outcome of a new stereocenter's formation. In the synthesis of functionalized tertiary silanes, a diastereoselective rearrangement-addition sequence has been developed. nih.gov This involves the treatment of hydroxy-substituted silyl epoxides with Grignard reagents, which induces a rearrangement to an α-silyl aldehyde that is then trapped with high diastereoselectivity by the Grignard reagent. nih.gov Pinane-based 2-amino-1,3-diols have also been synthesized stereoselectively via carbamate (B1207046) formation followed by a stereoselective aminohydroxylation process, demonstrating control over multiple stereocenters. nih.gov Such diastereoselective transformations could be employed in the synthesis of substituted 1,1-dimethylsilinane systems, where a pre-existing chiral center on the ring or a side chain directs the stereoselective introduction of the carboxylic acid group or another substituent.
Green Chemistry Principles and Sustainable Synthetic Approaches in Organosilicon Chemistry
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In organosilicon chemistry, a major focus has been the development of more sustainable alternatives to traditional synthetic routes, which often rely on chlorosilanes. mdpi.comresearchgate.net The production of polymers and other materials from chlorosilanes generates harmful byproducts like hydrogen chloride. mdpi.com
A key green approach is the "direct synthesis" method, such as the Müller-Rochow process, which involves the reaction of silicon metal with organic halides. mdpi.comacs.org However, even this process has environmental drawbacks. Modern research aims to develop chlorine-free direct synthesis pathways. mdpi.comresearchgate.net A significant advancement is the direct reaction of silicon with alcohols, such as methanol, to produce alkoxysilanes, which are less hazardous alternatives to chlorosilanes. mdpi.comresearchgate.net Another innovative green method is the mechanochemical direct synthesis of methylmethoxysilanes from silicon and dimethyl ether, which avoids the use of dimethyldichlorosilane entirely and proceeds with high silicon conversion. rsc.org These sustainable approaches reduce environmental impact and enhance the efficiency of producing organosilicon building blocks that could be used in the synthesis of compounds like this compound. researchgate.net
Chemical Reactivity and Mechanistic Transformations of 1,1 Dimethylsilinane 3 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Functional Group
The carboxylic acid group (-COOH) is a versatile functional group that serves as a precursor for the synthesis of numerous derivatives. Its reactivity is centered around the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.
Esterification Reactions and Preparation of Ester Derivatives
Esterification is a fundamental transformation of carboxylic acids, converting them into esters, which are valuable in various fields. This can be achieved through several methods.
One of the most common methods is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uklibretexts.orgbyjus.com This is an equilibrium-driven process where a catalyst, typically a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH), protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uklibretexts.org
For substrates that are sensitive to strong acids, milder methods are employed. The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method proceeds under neutral conditions and is effective for a wide range of alcohols, including sterically hindered ones. researchgate.net Other reagents like phosphorus oxychloride (POCl₃) can also facilitate the esterification of carboxylic acids with alcohols, often providing quantitative yields at room temperature for simple alcohols. youtube.com
Table 1: Common Esterification Methods
| Method | Reagents | Conditions | Key Features |
|---|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Equilibrium | Reversible; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |
| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room Temperature | Mild, neutral conditions; good for sensitive substrates. researchgate.net |
Amidation Reactions and Formation of Amide Derivatives
Amide bond formation is a critical reaction in organic and medicinal chemistry. Direct reaction of a carboxylic acid with an amine is often difficult as it typically results in the formation of a stable ammonium (B1175870) carboxylate salt. mdpi.com Therefore, activating agents or specific catalysts are required.
Coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used to activate the carboxylic acid, enabling nucleophilic attack by the amine. researchgate.net Silicon-based reagents, such as methyltrimethoxysilane, have also been shown to be effective for direct amidation, proceeding through a silyl (B83357) ester intermediate. rsc.org Similarly, silane-mediated amidation has been developed as an efficient method. nottingham.ac.uknottingham.ac.uk Transition metal catalysts, particularly those from Group IV like titanium tetrachloride (TiCl₄), can mediate the direct condensation of carboxylic acids and amines to form amides, often in high yields. youtube.comgoogle.com
Table 2: Selected Amidation Reagents and Catalysts
| Reagent/Catalyst | Description | Mechanism Highlight |
|---|---|---|
| Carbodiimides (DCC, EDC) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. | Widely used in peptide synthesis and general amide formation. researchgate.net |
| Silane (B1218182) Reagents | Mediate the reaction, often via in-situ formation of a reactive silyl ester. | Offers a metal-free approach to amide synthesis. rsc.orgnottingham.ac.uknottingham.ac.uknih.gov |
Reduction Pathways to Alcohol and Aldehyde Analogues
The reduction of carboxylic acids yields primary alcohols or, with more difficulty, aldehydes. Carboxylic acids are resistant to milder reducing agents like sodium borohydride (B1222165) (NaBH₄). nih.gov
Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are required for the complete reduction of carboxylic acids to primary alcohols. nih.gov The reaction proceeds in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide. nih.gov An aldehyde is formed as an intermediate, but it is more reactive than the starting acid and is immediately reduced further, making its isolation impossible by this method. nih.gov
More recently, catalytic hydrosilylation using silanes in the presence of metal catalysts (e.g., manganese, zinc) has emerged as a powerful method for reducing carboxylic acids to alcohols under milder conditions. rsc.orgnih.govrsc.orgresearchgate.net These reactions often proceed through the in-situ formation of silyl ester intermediates which are more readily reduced. rsc.orgnih.gov
To stop the reduction at the aldehyde stage, the carboxylic acid must first be converted into a more reactive derivative, such as an acid chloride or an ester. researchgate.net Alternatively, specialized methods, like reductions with certain silanes, can be controlled to yield the aldehyde by avoiding an excess of the reducing agent. youtube.com
Reactions with Various Organometallic Reagents
The reaction of carboxylic acids with highly basic organometallic reagents is dominated by the acidic nature of the -COOH proton.
Grignard reagents (R-MgX) are strong bases and will readily deprotonate a carboxylic acid to form a magnesium carboxylate salt and the corresponding alkane. byjus.comrsc.orglibretexts.org Further nucleophilic attack on the carboxylate is generally not observed because the carboxylate anion is electron-rich and a poor electrophile. youtube.comlibretexts.org
Organolithium reagents (R-Li) are more reactive than Grignard reagents. youtube.comyoutube.com While the first equivalent of an organolithium reagent acts as a base to deprotonate the carboxylic acid, a second equivalent can add to the carbonyl carbon of the resulting lithium carboxylate. masterorganicchemistry.comchemguide.co.ukyoutube.com This forms a stable dianion intermediate. masterorganicchemistry.comchemguide.co.uk Upon acidic workup, this intermediate collapses to form a ketone, not an alcohol. masterorganicchemistry.comchemguide.co.ukyoutube.com This provides a useful method for converting carboxylic acids into ketones. masterorganicchemistry.comchemguide.co.uk
Acyl Halide and Anhydride Formation
Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of other derivatives like esters and amides.
Acyl chlorides are typically prepared by treating a carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgrsc.orgpressbooks.pub These reagents convert the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion. researchgate.net Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used. libretexts.orgpressbooks.pub
Acid anhydrides can be synthesized by reacting a carboxylic acid with a highly reactive acid derivative, most commonly an acyl chloride. youtube.comquora.com This reaction involves the nucleophilic attack of a carboxylate anion (formed by deprotonating the carboxylic acid with a base) on the electrophilic carbonyl carbon of the acyl chloride. quora.com Dehydrating agents can also be used to form symmetric anhydrides from two equivalents of a carboxylic acid. nih.gov
Reactivity of the Silicon Atom and the Silinane Ring System
The 1,1-dimethylsilinane ring introduces reactivity patterns that are distinct from simple cycloalkanes. The silicon atom can be a site for oxidation, and the ring system itself can potentially undergo cleavage or rearrangement under certain conditions.
The silicon atom in its elemental form is readily oxidized to silicon(IV) oxide (SiO₂), forming a stable passivating layer. tuwien.ac.at In organosilicon compounds, the Si-C and Si-H bonds can also undergo oxidation. Thermal oxidation of silicon surfaces is typically performed at high temperatures (800–1200 °C) using either dry oxygen or wet steam to grow silicon dioxide layers. youtube.comlibretexts.orgrsc.org Plasma oxidation offers a lower-temperature alternative. libretexts.org
While specific ring-opening reactions for 1,1-dimethylsilinane-3-carboxylic acid are not detailed in available literature, related cyclic silicon compounds, such as cyclotrisiloxanes, are known to undergo ring-opening polymerization. Such reactions are often initiated by silanols and catalyzed by guanidines. The reactivity of the silinane ring could potentially be exploited under specific catalytic conditions, for example, leading to functionalized linear silicon-containing molecules.
Nucleophilic Attack at the Silicon Center
The silicon atom in the 1,1-dimethylsilinane ring is an electrophilic center and is susceptible to nucleophilic attack. This reactivity is a cornerstone of organosilicon chemistry. Unlike carbon, silicon can readily expand its coordination sphere to accommodate an incoming nucleophile, forming a pentacoordinate intermediate. This fundamental difference in mechanism often leads to different reaction outcomes and kinetics compared to analogous carbon compounds. quimicaorganica.org
The general mechanism for nucleophilic substitution at a silicon center can proceed through a variety of pathways, with the SN2@Si mechanism being a common model. However, unlike the classic SN2 reaction at carbon which involves a single transition state, reactions at silicon often proceed through a stable or metastable pentacoordinate intermediate. researchgate.net The stability of this intermediate is influenced by the nature of the substituents on the silicon atom and the attacking nucleophile.
For this compound, a nucleophile (Nu⁻) would attack the silicon atom, leading to a trigonal bipyramidal intermediate. The substituents (the two methyl groups and the two ring carbons) would occupy either axial or equatorial positions in this intermediate. The subsequent departure of a leaving group would restore the tetracoordinate silicon. However, in the case of the silinane ring, the leaving groups are the methyl groups or the ring carbons, which are poor leaving groups under normal conditions due to the strength of the Si-C bond. Therefore, reactions involving nucleophilic attack at the silicon center of this compound would likely require harsh conditions or specific activation to facilitate the cleavage of a Si-C bond.
| Reaction Type | General Mechanism | Key Intermediate | Factors Influencing Reactivity |
| Nucleophilic Substitution at Silicon | SN2@Si | Pentacoordinate trigonal bipyramidal silicate (B1173343) | - Steric hindrance around the silicon atom - Electronegativity of substituents - Nature of the nucleophile and leaving group |
Electrophilic Reactivity Patterns of the Silinane Ring
The silinane ring of this compound is generally unreactive towards electrophiles. The Si-C bonds are polarized with the silicon atom being the positive end and the carbon atom the negative end. This polarity means that electrophilic attack is more likely to occur at a carbon atom. However, the C-H bonds and the C-C single bonds within the saturated ring are also relatively inert to electrophilic attack under normal conditions, much like in cyclohexane (B81311).
Electrophilic cleavage of Si-C bonds is a known reaction but typically requires activation. nih.gov For the silinane ring, an electrophile (E⁺) would need to be strong enough to break a stable Si-C bond. The reaction would likely proceed via attack of the electrophile on the carbon atom adjacent to the silicon, leading to a carbocationic intermediate that is stabilized by the β-silicon effect. Subsequently, a nucleophile would attack the silicon atom to complete the cleavage. Given the stability of the cyclic system, such reactions are not expected to be facile.
In contrast to unsaturated silanes, where the π-system can act as a nucleophile, the saturated silinane ring lacks this inherent reactivity. Therefore, electrophilic reactions are not a characteristic feature of the 1,1-dimethylsilinane moiety under standard organic synthesis conditions.
Ring-Opening, Ring-Contraction, and Ring-Expansion Reactions of Silinanes
The six-membered silinane ring is relatively stable due to minimal ring strain, similar to cyclohexane. mdpi.com However, under certain conditions, it can undergo ring-opening, contraction, or expansion reactions, often mediated by transition metals or involving reactive intermediates.
Ring-Opening Reactions: Ring-opening polymerization of cyclic silanes is a method to produce polysilanes. For silinanes, this would typically require a catalyst, such as a transition metal complex, and would proceed via the cleavage of a Si-C bond within the ring. The driving force for such a reaction would be the relief of any residual ring strain and the formation of a stable linear polymer. Ring-opening can also be initiated by strong nucleophiles or electrophiles under forcing conditions, leading to linear functionalized silanes.
Ring-Contraction Reactions: Ring contractions of cyclic systems can be synthetically useful for accessing smaller rings. quora.com For a silinane, a plausible pathway for ring contraction could involve the formation of a carbocation adjacent to the silicon atom, followed by a 1,2-migration of a carbon-carbon bond of the ring to the cationic center, leading to a five-membered ring with a silyl substituent. Silylene-mediated ring contractions have also been reported for some cyclic systems, where a silylene intermediate is involved in the transformation. nih.gov
Ring-Expansion Reactions: Ring expansion of silacycloalkanes provides a route to larger silicon-containing rings. rsc.orgnih.gov For a silinane, this could be achieved through various methods, such as the reaction with carbenes or carbenoids, which can insert into a C-C or Si-C bond of the ring. Transition metal-catalyzed reactions involving the insertion of unsaturated molecules like alkynes into a Si-C bond of the ring can also lead to ring expansion.
| Transformation | General Approach | Potential Products |
| Ring-Opening | Catalytic (e.g., transition metals) | Linear polysilanes, functionalized linear silanes |
| Ring-Contraction | Carbocationic rearrangements, silylene-mediated reactions | Substituted five-membered rings (e.g., cyclopentanes) |
| Ring-Expansion | Carbene/carbenoid insertion, transition-metal catalysis | Seven-membered or larger silacycloalkanes |
Stability and Cleavage Mechanisms of Si-C Bonds within Cyclic Systems
The silicon-carbon bond is a strong covalent bond with significant thermal stability. In the context of the 1,1-dimethylsilinane ring, the Si-C bonds are generally resistant to cleavage. However, their reactivity can be influenced by several factors, including the coordination number of the silicon atom and the presence of activating reagents.
The cleavage of unstrained Si-C(sp³) bonds is challenging but can be achieved, for instance, through palladium-catalyzed reactions. nih.gov These reactions can proceed via the insertion of a metal complex into the Si-C bond. Theoretical studies have also been employed to understand and predict the stability of Si-C bonds under various conditions, suggesting that factors like the position of substituents on an aromatic ring attached to silicon can influence bond stability. rsc.org
In the case of this compound, the Si-C bonds within the ring are part of a stable six-membered structure. Cleavage would likely require either activation of the silicon atom to increase its electrophilicity or the use of a transition metal catalyst to facilitate oxidative addition into the Si-C bond. The presence of the carboxylic acid group could potentially influence this reactivity, for example, by coordinating to a metal catalyst and directing the cleavage to a specific Si-C bond.
Cooperative Reactivity and Transformations Involving Both the Silinane Ring and Carboxylic Acid Moiety
The presence of both the silinane ring and the carboxylic acid group on the same molecule allows for cooperative reactivity and transformations that are not possible with either functional group alone. The proximity of these two groups can lead to intramolecular reactions and can also influence the reactivity of each other.
One important transformation is the reduction of the carboxylic acid. Silanes are known to be effective reducing agents for carboxylic acids, often requiring a catalyst. nih.govbohrium.com In the case of this compound, if an external hydrosilane is used as the reductant, the carboxylic acid can be selectively reduced to the corresponding alcohol while leaving the silinane ring intact. The reaction likely proceeds through the formation of a silyl ester intermediate. rsc.org
Intramolecular reactions are also a possibility. For example, under conditions that favor the formation of a carbocation on the carbon atom bearing the carboxylic acid group, an intramolecular hydrosilylation could occur if a Si-H bond were present on the silicon atom. In the case of this compound, which has two methyl groups on the silicon, this specific reaction is not possible. However, other intramolecular cyclizations could be envisaged, for instance, if the carboxylic acid is converted to a more reactive derivative.
Furthermore, the carboxylic acid group can be used as a handle for further functionalization. For example, it can be converted to an ester, amide, or acid chloride, and these derivatives can then undergo further reactions. The stability of the silinane ring under many standard organic transformations allows for the selective modification of the carboxylic acid moiety.
Detailed Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations of reactions involving silanes and related compounds often rely on a combination of experimental techniques and computational studies. nih.govchemrxiv.org These studies provide insights into reaction pathways, the structures of intermediates and transition states, and the factors that control reactivity and selectivity.
For reactions involving this compound, mechanistic studies would be crucial for understanding its unique reactivity. For example, in the case of a nucleophilic attack at the silicon center, computational studies could help to determine the geometry and stability of the pentacoordinate intermediate and the energy barriers for the subsequent steps. researchgate.net
Elucidation of Reaction Pathways and Intermediates
Elucidating the reaction pathways and identifying key intermediates are central to understanding the chemical transformations of this compound.
In nucleophilic substitution at silicon , the reaction pathway is expected to involve a pentacoordinate silicate intermediate. The stereochemical outcome of such reactions would depend on the lifetime and geometry of this intermediate. Computational chemistry can be a powerful tool to model this intermediate and the transition states connecting it to the reactants and products.
For ring transformations , such as ring-opening or expansion, the elucidation of the mechanism would involve identifying the nature of the reactive intermediates. For instance, in a transition-metal-catalyzed ring expansion, the pathway might involve oxidative addition of the metal into a Si-C bond to form a metallacyclic intermediate. Spectroscopic techniques, such as NMR, could be used to detect such intermediates.
In reactions involving the carboxylic acid group , such as its reduction by a hydrosilane, the reaction pathway is believed to proceed through a silyl ester intermediate. rsc.org This can be confirmed by in-situ monitoring of the reaction mixture using techniques like FT-IR or NMR spectroscopy.
The following table summarizes the key reactive intermediates that could be involved in the transformations of this compound:
| Reaction Type | Plausible Intermediate | Method of Elucidation |
| Nucleophilic Substitution at Si | Pentacoordinate Silicate | Computational Modeling, Kinetic Studies |
| Ring-Opening/Expansion | Metallacyclic Intermediate | NMR Spectroscopy, Trapping Experiments |
| Carboxylic Acid Reduction | Silyl Ester | In-situ Spectroscopy (FT-IR, NMR) |
| Ring-Contraction | Carbocation/Silylene | Product Analysis, Isotope Labeling Studies |
Characterization of Transition State Structures
The characterization of transition state structures is fundamental to understanding the reaction mechanisms and predicting the reactivity of a chemical species. For this compound, a comprehensive understanding of its transition states in various chemical transformations is crucial. Due to the absence of specific experimental or computational studies on this compound in the current scientific literature, this section will draw upon established principles of physical organic chemistry and computational studies of analogous silane and carboxylic acid systems to postulate the nature of its transition state structures.
Theoretical and computational chemistry, particularly methods based on density functional theory (DFT), are powerful tools for elucidating the geometries, energies, and electronic properties of transition states. hydrophobe.org Such calculations can provide invaluable insights into the mechanistic pathways of reactions involving organosilicon compounds.
A key aspect of the reactivity of silacyclohexanes, the core structure of this compound, is its conformational flexibility. The six-membered ring containing a silicon atom is known to have a flattened structure compared to cyclohexane. This structural feature brings it closer in geometry and energy to its transition states for conformational changes, resulting in lower energy barriers for such processes. nih.gov
In chemical reactions, the carboxylic acid moiety is expected to be the primary site of reactivity. Potential reactions include deprotonation, esterification, and reduction. The transition states for these reactions would be influenced by the presence of the dimethylsilinane ring.
For a simple acid-base reaction, such as deprotonation, the transition state would involve the approach of a base and the partial breaking of the O-H bond of the carboxylic acid. The silicon atom, being more electropositive than carbon, might influence the acidity of the carboxylic acid through inductive effects, which in turn would affect the energy of the deprotonation transition state.
The table below presents hypothetical data for a generic reaction of a silinane carboxylic acid, illustrating the type of information that could be obtained from computational studies on transition state structures.
| Reaction Coordinate | Parameter | Transition State Value |
| O-H Bond Cleavage | Bond Length (Å) | 1.2 - 1.5 |
| C=O Bond Length (Å) | Bond Length (Å) | 1.25 - 1.35 |
| Approaching Nucleophile Distance (Å) | Distance (Å) | 1.8 - 2.2 |
| Activation Energy (kcal/mol) | Energy | 15 - 30 |
Note: The data in this table is illustrative and based on general principles of transition state theory for similar organic reactions. Specific values for this compound would require dedicated computational studies.
Furthermore, the interaction between the silicon atom and the carboxylic acid functional group, either through space or through the sigma-bond framework, could lead to unique transition state geometries and energies. For instance, in reactions involving the formation of a carbocation intermediate at a position adjacent to the silicon atom, the well-known beta-silicon effect could play a significant role in stabilizing the transition state.
Structural Characterization and Elucidation of 1,1 Dimethylsilinane 3 Carboxylic Acid
Advanced Spectroscopic Techniques for Molecular Structure Determination
A multi-spectroscopic approach is essential for the unambiguous characterization of 1,1-Dimethylsilinane-3-carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen, carbon, and silicon environments, while vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the specific functional groups present in the molecule.
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic and organometallic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and provide insights into the electronic environment of the silicon atom.
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, the number of protons, and the neighboring protons, respectively. For this compound, the spectrum is expected to show distinct signals for the different types of protons in the molecule.
The acidic proton of the carboxylic acid group (–COOH) is typically the most deshielded, expected to appear as a broad singlet far downfield, generally in the 10–12 ppm region. libretexts.org This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the effects of hydrogen bonding. libretexts.org The protons on the two methyl groups attached to the silicon atom (Si–(CH₃)₂) are expected to be the most upfield signals, appearing as a sharp singlet around 0.0–0.2 ppm, reflecting the electropositive nature of silicon. The remaining protons on the silinane ring would present more complex signals in the aliphatic region (approximately 0.5–2.5 ppm). The proton at the C3 position, being adjacent to the electron-withdrawing carboxylic acid group, would be shifted further downfield compared to the other ring protons. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Si-(CH ₃)₂ | 0.0 - 0.2 | Singlet (s) | 6H |
| Ring CH ₂ | 0.5 - 2.0 | Multiplets (m) | 6H |
| CH -COOH | 2.2 - 2.6 | Multiplet (m) | 1H |
A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 175–185 ppm. libretexts.org The carbons of the two equivalent methyl groups attached to the silicon atom would appear at a high field (upfield), typically between -5 and 5 ppm. The carbons of the silinane ring would resonate in the aliphatic region, generally between 10 and 45 ppm. The C3 carbon, directly bonded to the carboxyl group, would be shifted downfield relative to the other ring carbons due to the inductive effect of the oxygen atoms. oregonstate.edu
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Si-(C H₃)₂ | -5 - 5 |
| Ring C H₂ | 10 - 35 |
| C H-COOH | 35 - 45 |
| C OOH | 175 - 185 |
²⁹Si NMR spectroscopy is a specialized technique that provides direct information about the silicon atom's chemical environment. The chemical shift of silicon is sensitive to the nature of the substituents attached to it. For a tetracoordinate silicon atom in a cyclic system with two methyl groups and two carbon atoms of the ring, the chemical shift is expected to be in a characteristic range. In analogous acyclic tetramethylsilane (B1202638) (TMS), the silicon resonance is defined as 0 ppm. For cyclic silanes, ring strain and substitution patterns influence the shift. In 1,1-dimethylsilacyclohexane, the ²⁹Si chemical shift is observed around +3 to +5 ppm. The presence of the carboxylic acid group at the 3-position is expected to have a minor electronic effect on the distant silicon atom, so a similar chemical shift range is anticipated for this compound. unige.chresearchgate.net
To unambiguously assign all proton and carbon signals, especially for the complex multiplets of the silinane ring, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons around the silinane ring, starting from an easily identifiable proton, such as the one on C3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal for all the C-H bonds in the molecule.
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa They are excellent for identifying the presence of specific functional groups. edinst.com
For this compound, the most characteristic IR absorptions are associated with the carboxylic acid group. A very broad and strong O–H stretching band is expected in the region of 2500–3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. libretexts.org Superimposed on this broad band would be the C-H stretching vibrations of the methyl and methylene (B1212753) groups (around 2850–3000 cm⁻¹). A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1700 and 1725 cm⁻¹. libretexts.org Other significant bands include the Si-C bond vibrations and the C-O stretching of the carboxyl group.
Raman spectroscopy would also detect these functional groups. While the O-H stretch is often weak in Raman, the C=O stretch gives a strong band. Raman spectroscopy is particularly useful for observing the Si-C symmetric stretches and the skeletal vibrations of the silinane ring, which may be weak in the IR spectrum. researchgate.netresearchgate.net
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| O–H stretch | Carboxylic Acid | 2500–3300 | Weak/Broad | Strong, Very Broad (IR) |
| C–H stretch | Alkyl (CH₃, CH₂) | 2850–3000 | 2850–3000 | Medium-Strong |
| C=O stretch | Carboxylic Acid | 1700–1725 | 1700–1725 | Strong, Sharp |
| C–O stretch | Carboxylic Acid | 1210–1320 | Moderate | Strong (IR) |
| Si–CH₃ deformation | Dimethylsilyl | ~1250 | ~1250 | Strong (IR) |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of fragmentation patterns. In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M+•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
For this compound (molar mass: 158.28 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z of 158. Subsequent fragmentation of this molecular ion provides a characteristic fingerprint. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org
Table 1: Expected Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity of Fragment | Loss from Molecular Ion |
|---|---|---|
| 158 | [C7H14O2Si]+• | Molecular Ion (M+) |
| 143 | [C6H11O2Si]+ | Loss of •CH3 |
| 141 | [C7H13OSi]+ | Loss of •OH |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation
Single-Crystal X-ray Diffraction (SCXRD) stands as the most powerful method for the unambiguous determination of the solid-state structure of a crystalline compound. mdpi.com This technique provides precise three-dimensional coordinates of every atom in the molecule (excluding hydrogens in some cases), yielding definitive information on bond lengths, bond angles, and torsional angles. nih.gov
For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The resulting crystal structure would confirm the cyclic silinane backbone, the equatorial or axial position of the carboxylic acid group on the ring, and the precise geometry around the silicon atom. Furthermore, SCXRD reveals how molecules pack together in the crystal lattice, providing critical insights into intermolecular interactions such as hydrogen bonding. mdpi.com Carboxylic acids are well-known to form hydrogen-bonded dimers in the solid state, and this technique would definitively characterize such supramolecular arrangements.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Chemical Formula | C7H14O2Si |
| Formula Weight | 158.28 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z | 4 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Assignment
This compound possesses a chiral center at the C3 position of the silinane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are specifically designed to distinguish between these enantiomers.
These methods measure the differential absorption of left and right circularly polarized light. uantwerpen.be The resulting spectrum is unique to a specific enantiomer, with its mirror image producing an opposite spectrum. The absolute configuration of a chiral molecule is determined by comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for both the (R) and (S) configurations. researchgate.net A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net
For carboxylic acids, VCD analysis can sometimes be complicated by the formation of hydrogen-bonded dimers in solution, which can significantly alter the spectrum. rsc.org Methodologies to account for or prevent this dimerization, such as using specific solvents or complexing agents, are often employed to simplify spectral interpretation and ensure an accurate stereochemical assignment. rsc.org
Table 3: Illustrative Comparison of Experimental and Calculated VCD Data for Stereochemical Assignment
| Experimental VCD | Calculated VCD for (R)-enantiomer | Calculated VCD for (S)-enantiomer | Assignment |
|---|---|---|---|
| + at 1710 cm⁻¹ | + at 1715 cm⁻¹ | - at 1715 cm⁻¹ | C=O stretch |
| - at 1420 cm⁻¹ | - at 1425 cm⁻¹ | + at 1425 cm⁻¹ | CH₂ bend |
Theoretical and Computational Studies of 1,1 Dimethylsilinane 3 Carboxylic Acid
Quantum Mechanical (QM) Calculation Methods
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule by solving approximations of the Schrödinger equation. youtube.com These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a different balance of computational cost and accuracy. youtube.comresearchgate.net
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules the size of 1,1-Dimethylsilinane-3-carboxylic acid. nih.gov The primary application of DFT in this context is geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. youtube.com This process starts with an initial guess of the molecular geometry and iteratively adjusts atomic positions to minimize the total electronic energy. youtube.com
Commonly used DFT functionals, such as B3LYP, are paired with basis sets like 6-311++G(d,p) to perform these calculations. nih.gov The output of a geometry optimization provides precise values for bond lengths, bond angles, and dihedral angles. Beyond geometry, DFT calculations yield crucial information about the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov
| Parameter | Calculated Value |
|---|---|
| Total Energy (Hartree) | -725.12345 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -0.45 |
| HOMO-LUMO Gap (eV) | 6.44 |
| Dipole Moment (Debye) | 2.15 |
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like the Complete Basis Set (CBS-QB3) provide highly accurate energetic predictions, often referred to as "gold standard" calculations. researchgate.net These methods are particularly valuable for determining thermodynamic properties such as the standard enthalpy of formation with high precision. researchgate.net For a molecule like this compound, ab initio calculations can serve as a benchmark to validate the results obtained from less computationally expensive methods like DFT.
| Thermodynamic Property | Method | Calculated Value (kJ/mol) |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | CBS-QB3 | -610.5 |
| Atomization Energy | CBS-QB3 | 8450.2 |
Quantum mechanical calculations are an indispensable tool for predicting spectroscopic properties, which aids in the interpretation of experimental spectra. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ²⁹Si for organosilicon compounds) can be computed using the Gauge-Including Atomic Orbital (GIAO) method, often at the DFT level. researchgate.net These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm molecular structure and stereochemistry. nih.govchemrxiv.org It is standard practice to calculate shifts for multiple low-energy conformers and determine a Boltzmann-weighted average for the most accurate prediction. nih.gov
Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These theoretical frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.
| Carbon Atom | Predicted Chemical Shift (GIAO-DFT) | Hypothetical Experimental Shift |
|---|---|---|
| C=O (Carboxylic Acid) | 178.5 | 177.9 |
| CH (C3) | 42.1 | 41.5 |
| CH₂ (C2) | 25.8 | 25.2 |
| CH₂ (C4) | 24.9 | 24.5 |
| Si-(CH₃)₂ | -2.5 | -2.9 |
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions. nih.gov
The six-membered silinane ring in this compound is flexible and can adopt several conformations, such as chair, twist-boat, and boat forms. MD simulations are ideally suited to explore the potential energy surface of this ring system. researchgate.net By simulating the molecule over nanoseconds, it is possible to observe transitions between different conformers and determine their relative populations and the energy barriers separating them. nih.gov Such simulations can reveal, for instance, the preferred orientation (axial vs. equatorial) of the carboxylic acid group on the dominant chair conformer. These simulations typically employ classical force fields, such as the General Amber Force Field (GAFF), which are parameterized to reproduce experimental and QM data. nih.gov
The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to significant intermolecular interactions. In the condensed phase, this compound is likely to form hydrogen-bonded dimers. MD simulations can be used to study the stability and dynamics of these dimers. nih.govchemrxiv.org
Furthermore, the behavior of the molecule is heavily influenced by its environment. MD simulations explicitly model the effect of a solvent, such as water, on the solute's conformation and dynamics. researchgate.net By surrounding the molecule with a "box" of solvent molecules, simulations can capture how solvent interactions affect conformational preferences and the strength of intramolecular and intermolecular hydrogen bonds. mdpi.com For instance, a polar solvent may stabilize conformers with a larger dipole moment and can compete for hydrogen bonding sites, potentially disrupting the formation of carboxylic acid dimers. researchgate.netmdpi.com
| Interaction Type | System Studied | Key Insight from MD |
|---|---|---|
| Hydrogen Bonding (Dimer) | Two molecules in vacuum/non-polar solvent | Stability and lifetime of the dimeric structure. |
| Solvation Shell | One molecule in explicit water | Structure of the first solvation shell; number of H-bonds with water. |
| Solvent Effects | Comparison of simulations in different solvents | Influence of solvent polarity on the conformational equilibrium of the silinane ring. researchgate.net |
Advanced Computational Tools for Reaction Mechanism Prediction and Energy Landscapes
The elucidation of reaction mechanisms and the exploration of potential energy surfaces are fundamental to understanding the chemical reactivity of molecules like this compound. Advanced computational tools, primarily rooted in quantum mechanics, have become indispensable in predicting reaction pathways, identifying transition states, and determining the energies of intermediates and products. These methods offer insights that are often difficult or impossible to obtain through experimental means alone.
For organosilicon compounds, including silinane derivatives, ab initio molecular orbital (MO) and Density Functional Theory (DFT) calculations are powerful predictive tools. taylorfrancis.com These methods can be employed to map out the intricate details of reaction mechanisms, such as addition reactions, by identifying initial electrophilic and nucleophilic complexes that dictate the course of the reaction. taylorfrancis.com The prediction of reaction pathways begins with the construction of a potential energy surface (PES), which provides a landscape of energy as a function of the geometric coordinates of the reacting species.
Modern computational approaches often leverage automated reaction path searching algorithms. These tools can systematically explore the PES to locate transition states and intermediates, thereby constructing a comprehensive reaction network. For a molecule such as this compound, this could involve modeling its reactions with various reagents to predict the most favorable pathways and potential side products.
Recent advancements have also seen the integration of machine learning and artificial intelligence with quantum chemical calculations. escholarship.orgarxiv.org Deep learning models, trained on vast datasets of known reactions, can predict reaction outcomes with high accuracy. escholarship.org Some models, like Reactron, are even capable of predicting the electron movements in each mechanistic step, generating detailed arrow-pushing diagrams. arxiv.org While these tools are broadly applicable, their specific application to novel organosilicon compounds like this compound would depend on the diversity and relevance of the training data.
The following table illustrates a hypothetical application of computational tools to predict the transition state energies for a reaction involving this compound.
| Computational Method | Basis Set | Solvent Model | Calculated Transition State Energy (kcal/mol) |
| DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 25.4 |
| MP2 | cc-pVTZ | SMD (Methanol) | 23.8 |
| Coupled Cluster (CCSD(T)) | aug-cc-pVDZ | IEFPCM (THF) | 22.1 |
This table is illustrative and does not represent published experimental or computational data.
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Selectivity Relationship (QSSR) models are computational approaches that aim to establish a statistically significant correlation between the chemical structure of a molecule and its reactivity or selectivity in a particular reaction. researchgate.netnih.gov These models rely on molecular descriptors, which are numerical values that encode various aspects of a molecule's physicochemical properties. researchgate.net
For a series of derivatives of this compound, a QSRR study could be conducted to predict their reaction rates or equilibrium constants for a specific transformation. The first step in developing a QSRR model is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-mechanical.
Once the descriptors are generated, various statistical and machine learning methods can be employed to build the QSRR model. nih.gov Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest. researchgate.netnih.gov The goal is to create a mathematical equation that relates a subset of the most relevant descriptors to the observed reactivity.
For instance, a hypothetical QSRR model for the esterification rate of substituted this compound derivatives might take the following form:
log(k) = β₀ + β₁σ* + β₂Eₛ + β₃LUMO
Where:
log(k) is the logarithm of the reaction rate constant.
σ* is the Taft steric parameter for a substituent on the silinane ring.
Eₛ is a steric descriptor.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, a quantum-mechanical descriptor.
β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.
The predictive power and reliability of the QSRR model are assessed through rigorous validation techniques, such as cross-validation and the use of an external test set of compounds that were not used in the model development. researchgate.net A well-validated QSRR model can then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards molecules with desired properties.
Below is an example of a data table that might be generated during a QSRR study on hypothetical derivatives of this compound.
| Derivative (Substituent at C4) | Log(k) (Experimental) | Steric Descriptor (S) | Electronic Descriptor (E) | Predicted Log(k) |
| -H | -2.5 | 0.25 | -0.05 | -2.45 |
| -CH₃ | -2.8 | 0.35 | -0.07 | -2.82 |
| -Cl | -1.9 | 0.30 | 0.23 | -1.98 |
| -OCH₃ | -2.2 | 0.32 | -0.15 | -2.15 |
This table is illustrative and does not represent published experimental or computational data.
Advanced Applications of 1,1 Dimethylsilinane 3 Carboxylic Acid in Chemical Synthesis and Materials Science
Role as a Chiral Building Block in Complex Organic Synthesis
While direct studies on the chiral resolution of 1,1-dimethylsilinane-3-carboxylic acid are not extensively documented, its structural features suggest significant potential as a chiral building block in asymmetric synthesis. The presence of a stereocenter at the C3 position of the silinane ring allows for the existence of enantiomers. The resolution of racemic carboxylic acids is a well-established strategy in organic synthesis to obtain enantiomerically pure compounds. wikipedia.org This is often achieved by forming diastereomeric salts with a chiral amine, followed by separation and subsequent removal of the chiral auxiliary. wikipedia.orgnih.gov Given that this compound possesses a carboxylic acid functional group, it is amenable to these classical resolution techniques.
The general approach for resolving a racemic carboxylic acid involves the following steps:
Reaction of the racemic carboxylic acid with an enantiomerically pure chiral amine (the resolving agent) to form a mixture of diastereomeric salts.
Separation of the diastereomers based on their different physical properties, such as solubility, through techniques like fractional crystallization.
Regeneration of the individual enantiomers of the carboxylic acid from the separated diastereomeric salts.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
| (S)-(-)-1-Phenylethylamine | Chiral Amine |
| (R)-(+)-1-Phenylethylamine | Chiral Amine |
| Brucine | Chiral Alkaloid |
| Strychnine | Chiral Alkaloid |
| Quinine | Chiral Alkaloid |
| (This table is for illustrative purposes and lists common resolving agents, not necessarily those specifically used for this compound.) |
Once resolved, the enantiomerically pure this compound can serve as a valuable chiral building block. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, and alcohols, without disturbing the stereocenter. These transformations would allow for the incorporation of the chiral silinane scaffold into larger, more complex molecules, including pharmaceuticals and natural products. The silicon atom in the ring can also influence the reactivity and conformation of the molecule, potentially leading to novel stereoselective transformations.
Precursor for the Synthesis of Novel Organosilicon Architectures
This compound is a versatile precursor for the synthesis of a wide array of novel organosilicon architectures. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, enabling the construction of more complex molecules and materials.
One potential application is in the synthesis of functionalized silacyclohexanes. The carboxylic acid can be reduced to an alcohol, which can then be used in etherification or esterification reactions. Alternatively, the carboxylic acid can be converted to an acyl chloride, which is a highly reactive intermediate for the formation of amides and esters. These reactions allow for the introduction of a wide range of organic functionalities onto the silinane ring, leading to new compounds with potentially interesting biological or material properties.
Furthermore, the silinane ring itself can be a template for constructing more intricate organosilicon structures. For instance, the principles of silicon chemistry can be applied to modify the ring or to link multiple silinane units together. While the direct synthesis of organosilicon compounds has historically relied on organometallic reagents, modern methods are continually being developed. researchgate.netmdpi.com
The carboxylic acid functionality also opens up possibilities for creating hybrid organic-inorganic materials. For example, it can be used to anchor the silinane unit to a larger organic polymer or a solid support. This could lead to the development of materials with unique surface properties or catalytic activities.
Development of New Synthetic Reagents and Catalysts Based on Silinane Frameworks
The silinane framework of this compound offers a robust and tunable scaffold for the development of new synthetic reagents and catalysts. While the direct catalytic activity of this specific compound is not widely reported, its functional group allows for its conversion into derivatives with potential catalytic applications.
For instance, the carboxylic acid can be used to synthesize ligands for transition metal catalysis. By forming an amide bond with a suitable chelating amine, a bidentate or tridentate ligand could be created where the silinane acts as a bulky and sterically defined backbone. The electronic properties of the silicon atom could also influence the catalytic activity of the metal center.
There is precedent for silicon-containing compounds acting as catalysts. For example, triarylsilanols have been shown to be effective catalysts for the direct amidation of carboxylic acids. nih.gov This suggests that the silanol (B1196071) derivative of this compound, which could be synthesized from the carboxylic acid, might exhibit similar catalytic activity.
The development of organocatalysts based on the silinane framework is another promising avenue. The chiral nature of the molecule, once resolved, could be exploited to create enantioselective catalysts for a variety of organic transformations. The rigid six-membered ring of the silinane could provide a well-defined chiral environment to control the stereochemical outcome of reactions.
Table 2: Potential Catalytic Applications of Silinane-Based Derivatives
| Derivative Type | Potential Catalytic Application |
| Silinane-containing phosphine (B1218219) ligands | Transition metal-catalyzed cross-coupling reactions |
| Silinane-containing amine ligands | Asymmetric catalysis |
| Silanol derivatives | Lewis acid catalysis, amidation reactions |
| Chiral silinane-based organocatalysts | Enantioselective synthesis |
| (This table outlines potential applications and is not based on experimentally confirmed activities of this compound derivatives.) |
Incorporation as a Monomer or Modifier in the Synthesis of Functional Polymeric Materials (e.g., silicones, silsesquioxanes)
The bifunctional nature of this compound, possessing both a reactive carboxylic acid group and a cyclic silane (B1218182) structure, makes it a candidate for use as a monomer or a modifier in the synthesis of functional polymeric materials. The polymerization of cyclic siloxanes and silanes is a known method for producing silicon-containing polymers. semanticscholar.orgresearchgate.net
The carboxylic acid group can be utilized in condensation polymerization reactions. For example, it can react with diols or diamines to form polyesters or polyamides, respectively. In this scenario, the silinane ring would be incorporated into the polymer backbone, potentially imparting unique properties such as increased thermal stability, altered solubility, or specific mechanical characteristics.
Alternatively, this compound can be used as a modifier for existing polymers. By grafting it onto a pre-formed polymer chain, the properties of the original polymer can be tailored. For instance, grafting onto a hydrophobic polymer could introduce hydrophilic carboxylic acid groups, thereby altering its surface properties and making it more compatible with aqueous environments.
The incorporation of this silinane derivative into silsesquioxane resins is another area of interest. Silsesquioxanes are a class of organosilicon compounds with a cage-like structure that are used in a variety of high-performance materials. The carboxylic acid group could be used to functionalize the silsesquioxane cage, providing a point of attachment for other molecules or for cross-linking into a larger network.
Contributions to Surface Modification and Functionalization Strategies
The use of organosilanes for the modification and functionalization of surfaces is a well-established and widely used technique. gelest.com this compound, or more precisely its trialkoxysilane derivative, is a prime candidate for such applications. The carboxylic acid group provides a versatile handle for tailoring the surface properties of various materials, including silica, metal oxides, and nanoparticles. researchgate.net
The general strategy for surface modification using a silane derivative of this compound would involve the following steps:
Conversion of the carboxylic acid to a trialkoxysilane. This can be achieved through various synthetic routes, for example, by reacting the corresponding alcohol with a trialkoxysilane-containing isocyanate.
Hydrolysis of the trialkoxysilane groups in the presence of water to form reactive silanol groups.
Condensation of the silanol groups with hydroxyl groups on the surface of the substrate, forming stable covalent Si-O-Si bonds.
Table 3: Potential Applications of Surfaces Modified with this compound Derivatives
| Application Area | Description |
| Biomaterials | Immobilization of proteins, peptides, or DNA for biosensors and biocompatible coatings. nih.gov |
| Catalysis | Anchoring of homogeneous catalysts to a solid support for easy separation and recycling. |
| Chromatography | Creation of stationary phases with specific functionalities for HPLC and other separation techniques. |
| Adhesion Promotion | Improving the adhesion between organic polymers and inorganic substrates. |
| Controlled Drug Delivery | Functionalization of nanoparticles for targeted drug delivery systems. |
| (This table presents potential applications based on the known chemistry of silane surface modification.) |
Exploration of Derivatives and Analogues of 1,1 Dimethylsilinane 3 Carboxylic Acid
Systematic Variation of Substituents on the Silinane Ring System
Systematic variation of substituents on the silinane ring, a silicon-containing analogue of cyclohexane (B81311), reveals significant differences in conformational behavior compared to their carbocyclic counterparts. nih.gov In cyclohexanes, substituents generally prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. nih.govlibretexts.org However, in silacyclohexanes, the conformational preferences are more complex and influenced by a combination of steric, electrostatic, and stereoelectronic effects. nih.gov
The introduction of a silicon atom into the ring alters its geometry; for instance, the C–Si bonds are longer than C–C bonds, and the bond angles around the silicon atom are different. This leads to a flattened chair conformation and a smaller energy barrier for ring inversion (4.5–5.5 kcal/mol for silacyclohexanes vs. 10–14 kcal/mol for cyclohexanes). nih.gov Consequently, the steric effects that dominate cyclohexane conformational analysis play a less significant role in silacyclohexanes. nih.gov
Research has shown that while alkyl groups like methyl still favor the equatorial position in silacyclohexanes, their conformational energy (A-value) is drastically lower than in cyclohexanes. nih.gov For more electronegative or bulky substituents, the preferences can even be inverted. For example, groups like trifluoromethyl (CF₃) and silyl (B83357) (SiH₃) have been found to prefer the axial position in some silacyclohexanes, which is contrary to their behavior in cyclohexane systems. nih.gov This axial preference is often attributed to stabilizing electrostatic interactions between the electropositive silicon atom and the electronegative substituent. nih.govresearchgate.net
Table 1: Comparative Conformational Energies (A-values) for Substituents on Cyclohexane vs. Silacyclohexane
A positive A-value indicates a preference for the equatorial position.
| Substituent (X) | A-value in Cyclohexane (kcal/mol) | A-value in 1-X-Silacyclohexane (kcal/mol) | Key Observation |
| Methyl (CH₃) | 1.76 | 0.23 | Drastic decrease in equatorial preference. |
| Phenyl (C₆H₅) | 2.87 | 0.25 | Significant reduction in steric effect. |
| Trifluoromethyl (CF₃) | 2.50 | -0.2 to +0.5 | Potential inversion of preference to axial. |
| Halogens (F, Cl, Br) | Positive | Negative | Axial preference due to electrostatic effects. nih.govnih.gov |
These findings underscore that direct extrapolation of conformational behavior from cyclohexane to silinane systems is not feasible. The functionalization of the silinane ring with various substituents allows for fine-tuning of the molecule's three-dimensional structure, which is critical for its interaction with biological targets.
Structural Modifications of the Carboxylic Acid Functional Group
The carboxylic acid group of 1,1-dimethylsilinane-3-carboxylic acid is a prime site for chemical modification, allowing for the synthesis of a wide array of functional derivatives, including esters, amides, and alcohols. These transformations are crucial for modulating the compound's physicochemical properties, such as polarity, solubility, and ability to act as a hydrogen bond donor or acceptor.
Esterification: The conversion of the carboxylic acid to an ester is a common strategy. This can be achieved through various standard methods, such as Fischer esterification with an alcohol under acidic conditions. Phenolic esters, which are more reactive toward amines, can also be prepared. libretexts.orgbritannica.com The resulting esters are typically less polar and have lower boiling points than the parent carboxylic acid. britannica.com
Amidation: Amide derivatives are readily synthesized, often by first activating the carboxylic acid. libretexts.org A common route involves converting the carboxylic acid to an acyl chloride, which then reacts readily with a primary or secondary amine to form the corresponding amide. libretexts.org Direct amidation methods that avoid the need for stoichiometric activating agents are also being developed, using silicon-based reagents or catalysts that proceed via an intermediate silyl ester. nih.govnih.gov These reactions are highly valuable for creating peptide-like structures and other biologically relevant molecules. mdpi.comnih.gov
Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol (R-COOH → R-CH₂OH). This transformation typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). britannica.comchemistrysteps.com Milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing carboxylic acids directly but can reduce more reactive derivatives like acyl chlorides. chemistrysteps.comchemistrysteps.com Alternative methods, such as catalytic hydrosilylation using silanes like phenylsilane, offer a milder approach to this reduction. nih.govchemistryviews.org The resulting alcohol provides another point for further functionalization.
Table 2: Key Functional Group Modifications and Their Synthetic Routes
| Derivative | Functional Group | General Synthetic Method | Reagents |
|---|---|---|---|
| Ester | -COOR' | Fischer Esterification | R'-OH, Acid Catalyst |
| Amide | -CONHR' | Acyl Chloride Route | SOCl₂, then R'-NH₂ |
| Amide | -CONHR' | Direct Amidation | Amine, Silicon-based reagent (e.g., MTM) nih.gov |
| Primary Alcohol | -CH₂OH | Reduction | Lithium Aluminum Hydride (LiAlH₄) |
These modifications allow for the creation of a library of compounds from the parent carboxylic acid, each with distinct chemical properties that can be explored for various applications.
Investigation of Silicon Analogues of Carboxylic Acids (Silanoic Acids)
The investigation of silicon analogues of carboxylic acids, known as silacarboxylic acids or silanoic acids (R₃Si-COOH), represents a fascinating area of organosilicon chemistry. In these molecules, the carbon atom of the carboxyl group is replaced by a silicon atom. researchgate.net
Silacarboxylic acids are typically synthesized by the reductive lithiation of a chlorosilane, followed by carboxylation with carbon dioxide. researchgate.net They have garnered interest primarily as stable, solid precursors for the in situ generation of carbon monoxide (CO) in chemical reactions. researchgate.net Upon treatment with an activator, such as a fluoride (B91410) source, these compounds can undergo decarbonylation to release CO, which can then be used in processes like palladium-catalyzed carbonylation reactions. researchgate.net
From a structural and chemical standpoint, silacarboxylic acids are distinct from their carbon-based counterparts. The Si-C bond in the Si-COOH group is polarized and reactive. While the synthesis of chiral silacarboxylic acids has been reported, demonstrating control over the stereochemistry at the silicon center, their stability and reactivity profiles differ significantly from traditional carboxylic acids. nih.gov Their utility as direct replacements for carboxylic acids in biological or materials contexts is an area that remains less explored compared to their application as CO-releasing molecules.
Comparative Studies with Ring-Size Homologues of Silinane (e.g., Silacyclohexanes, Silacyclopentanes)
Comparative studies between silacyclohexanes (six-membered rings) and their five-membered ring homologues, silacyclopentanes, reveal differences in ring strain, conformation, and reactivity. While silacyclohexanes adopt a relatively strain-free chair conformation similar to cyclohexane, silacyclopentanes exist in puckered envelope or twist conformations to relieve torsional strain, analogous to cyclopentane.
Heteroatom Substitution within the Silinane Ring Structure
Introducing a second heteroatom (such as nitrogen or oxygen) into the silinane ring creates silaheterocyclohexanes, such as azasilinanes (containing Si and N) and oxasilinanes (containing Si and O). This modification significantly alters the ring's electronic properties, geometry, and potential for intermolecular interactions like hydrogen bonding.
The synthesis and conformational analysis of these mixed heteroatom rings have been a subject of research. For instance, 1,3-azasilinanes, which contain silicon and nitrogen atoms at the 1- and 3-positions, have been synthesized via methods like (4+2) annulation reactions. chemistryviews.org These compounds are considered more challenging to synthesize than their more symmetric 1,4-isomers. chemistryviews.org
The presence of an additional heteroatom like nitrogen or oxygen introduces new synthetic handles and can influence the ring's conformation. nih.gov For example, the synthesis of 3-methyl-3-silatetrahydropyran (a type of oxasilinane) has been reported, and its conformational properties studied. nih.gov Similarly, the structure of 1,3,3-trimethyl-1,3-azasilinane (B14564921) has been investigated, showing specific angles of folding within the ring. nih.gov The introduction of these heteroatoms provides a powerful tool for modulating the polarity, basicity, and hydrogen-bonding capacity of the core ring structure, expanding the chemical space available for designing new analogues. nih.gov
Future Perspectives and Emerging Research Directions in Silinane Chemistry
Development of Novel and Highly Efficient Synthetic Pathways for Silinane Carboxylic Acids
The synthesis of silinane carboxylic acids often involves multi-step processes that can be time-consuming and may result in modest yields. A key area of future research is the development of more direct, atom-economical, and efficient synthetic routes.
One promising approach is the advancement of hydrosilylation reactions. A convenient one-pot hydrosilylation of unsaturated carboxylic acids with trialkoxysilanes has been demonstrated to produce organofunctional silanes with both carboxy- and alkoxy groups in excellent yields. bohrium.com This method, however, can lead to a mixture of isomers. Future work will likely focus on developing catalysts that offer higher regioselectivity and stereoselectivity, thus minimizing the formation of unwanted byproducts and simplifying purification processes.
Another avenue of exploration is the use of "click chemistry" to functionalize silane-containing polymers. drexel.edu This approach could be adapted for the synthesis of smaller silinane molecules, offering a robust and high-yielding method for introducing carboxylic acid functionality. Additionally, the aza-Michael reaction has been successfully employed to create functionalized silyl (B83357) and silatranyl adducts with high yields. nih.gov Further investigation into these and other modern synthetic methodologies could lead to more streamlined and efficient syntheses of silinane carboxylic acids.
Recent advancements in the synthesis of functionalized silanes also include the use of rare-earth-metal catalysts for the selective bis-hydrosilylation of dienes, yielding linear polycarbosilanes. researchgate.net While focused on polymers, the underlying principles could be adapted for the synthesis of cyclic silanes with carboxylic acid functionalities. The development of novel catalysts and synthetic strategies will be crucial in making these compounds more accessible for various applications.
Uncovering Unexplored Reactivity Patterns at the Silicon and Carboxyl Centers
The reactivity of silinanes is influenced by the unique properties of the silicon atom, including its lower electronegativity compared to carbon and the availability of d-orbitals for bonding. The interplay between the silicon center and the carboxyl group in molecules like 1,1-Dimethylsilinane-3-carboxylic acid presents a fertile ground for discovering novel reactivity patterns.
The carbon-silicon (C-Si) bond is longer and weaker than a carbon-carbon (C-C) bond, making it susceptible to cleavage under certain conditions. encyclopedia.pub In contrast, the silicon-oxygen (Si-O) bond is significantly stronger than a C-O single bond. encyclopedia.pub This difference in bond energies can be exploited in designing new reactions. For instance, intramolecular interactions between the silicon atom and the carbonyl oxygen of the carboxylic acid group could influence the acidity of the carboxylic proton and the nucleophilicity of the carboxylate.
Computational chemistry is becoming an invaluable tool for modeling and predicting the chemical behavior of silanes. hydrophobe.org Such studies can elucidate the geometry of molecular orbitals and predict how the molecular structure of a silane (B1218182) will influence its reactivity. hydrophobe.org Future research will likely involve a synergistic approach, combining computational modeling with experimental studies to uncover and rationalize new reaction pathways. This could include exploring reactions that are unique to silinane carboxylic acids, such as novel cyclizations, rearrangements, or polymerization behaviors. The facile cleavage of Si-C, Si-N, and Si-S bonds by chlorides of various metals also opens up possibilities for new synthetic transformations. lkouniv.ac.in
Advancements in Spectroscopic and Structural Characterization Techniques for Organosilicon Heterocycles
A thorough understanding of the structure and properties of silinane derivatives relies on sophisticated characterization techniques. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are routinely used, advancements in these and other techniques are expected to provide deeper insights.
Spectroscopic and Structural Characterization Data for Selected Organosilicon Compounds
| Compound/Technique | Key Findings | Reference |
|---|---|---|
| Functionalized Silanes (NMR, IR, MS) | Structures of silyl- and silatranyl- mono- and diadducts confirmed. | nih.gov |
| Di-i-propylsilanediol (NMR) | 29Si NMR chemical shift at -3.7 ppm. | nih.gov |
| Tri-p-tolylsilane (NMR) | 29Si NMR chemical shift at -18.6 ppm. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of organosilicon compounds in the solid state. bme.humdpi.com This technique can reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com As new silinane derivatives are synthesized, X-ray crystallography will be essential for elucidating their exact molecular geometries.
In the realm of spectroscopy, advancements in two-dimensional NMR techniques and solid-state NMR will continue to be important for characterizing complex organosilicon structures. Furthermore, advanced mass spectrometric techniques can provide detailed information about fragmentation pathways, which is crucial for identifying and characterizing novel silicon-based organic compounds.
Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design in Silinane Systems
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials design, including the area of silinane chemistry. These computational tools can accelerate the discovery of new molecules with desired properties by learning from existing data and predicting the outcomes of chemical reactions.
Machine learning models can be trained on large datasets of molecules to predict a wide range of properties, from reactivity and stability to biological activity. mit.edu For silinane systems, ML algorithms could be used to predict the optimal reaction conditions for synthesizing a target molecule, or to screen virtual libraries of silinane derivatives for specific applications. For example, ML models are being developed to predict the performance of silane-based materials in various applications, which can guide the design of new and improved compounds.
The development of a "molecular grammar" through machine learning allows for the generation of viable new molecules with predictable properties, even with limited initial data. mit.edu This approach could be particularly useful in the specialized field of silinane chemistry, where large experimental datasets may not be readily available. By combining high-throughput molecular simulations with machine learning, it is possible to create predictive models that correlate the structure and composition of chemical ingredients to the properties of the final product. schrodinger.com This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation, paving the way for the rapid design and discovery of novel silinane-based molecules with tailored functionalities. gcpe-um.com
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,1-dimethylsilinane-3-carboxylic acid, and what key experimental parameters influence yield?
- Methodological Answer : The synthesis typically involves silane ring formation followed by carboxylation. A common approach is the alkylation of silicon-containing precursors with glycine derivatives under anhydrous conditions, followed by intramolecular cyclization. Reaction parameters such as temperature (optimized at 60–80°C), solvent polarity (e.g., tetrahydrofuran or dichloromethane), and catalyst choice (e.g., palladium or nickel complexes) significantly affect yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the structure, with characteristic shifts for the silicon-methyl groups (δ 0.5–1.5 ppm) and carboxylate protons (δ 10–12 ppm). X-ray crystallography (using programs like SHELXL ) provides definitive structural validation, especially for resolving stereochemistry. Fourier-Transform Infrared Spectroscopy (FTIR) can corroborate the carboxylate C=O stretch (~1700 cm).
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Degradation is monitored via High-Performance Liquid Chromatography (HPLC) at intervals (e.g., 0, 7, 14 days). Silicon-oxygen bond hydrolysis is a common degradation pathway, detectable by NMR or mass spectrometry .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data for silicon-carboxylate bond reactivity be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in Density Functional Theory (DFT) models. Hybrid approaches, such as combining implicit solvent models (e.g., COSMO-RS) with experimental kinetic studies (e.g., stopped-flow spectroscopy), improve accuracy. Cross-validation with X-ray crystallography (e.g., bond length/angle analysis) further resolves ambiguities .
Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?
- Methodological Answer : Protecting the carboxylate group with tert-butyl esters or silyl ethers minimizes unwanted side reactions. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl additions) at the silicon center requires ligands like triphenylphosphine to enhance regioselectivity. Reaction progress is monitored via thin-layer chromatography (TLC) and LC-MS .
Q. How do steric effects from the dimethylsilinane group influence enzymatic interactions?
- Methodological Answer : Molecular docking simulations (using AutoDock Vina or Schrödinger Suite) combined with surface plasmon resonance (SPR) assays quantify binding affinities. The bulky silicon group often reduces binding to enzymes with narrow active sites (e.g., cytochrome P450), as shown in competitive inhibition studies using fluorogenic substrates .
Q. What advanced statistical methods are used to analyze batch-to-batch variability in synthesis?
- Methodological Answer : Multivariate analysis (e.g., Principal Component Analysis) of reaction parameters (temperature, catalyst loading, solvent ratio) identifies critical quality attributes. Design of Experiments (DoE) software (e.g., JMP or MODDE) optimizes reproducibility, with Pareto charts highlighting dominant factors .
Data Contradiction Analysis
Q. How to address discrepancies between NMR and mass spectrometry data in identifying degradation products?
- Methodological Answer : NMR may fail to detect low-concentration degradation species, whereas LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity. Isotopic labeling (e.g., -carboxylate) helps trace degradation pathways. Synchrotron-based X-ray absorption spectroscopy can further characterize silicon oxidation states .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
